molecular formula C10H16ClNO3S B2459402 3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1353502-49-4

3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride

Cat. No.: B2459402
CAS No.: 1353502-49-4
M. Wt: 265.75
InChI Key: YEZKWFLISSUINO-UHFFFAOYSA-N
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Description

3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride is a complex organic compound with a unique structure that combines a furan ring, an amino group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of amino-substituted compounds .

Scientific Research Applications

3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride is unique due to its combination of a furan ring, an amino group, and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S.ClH/c1-8-2-3-10(14-8)6-11-9-4-5-15(12,13)7-9;/h2-3,9,11H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZKWFLISSUINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CCS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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